molecular formula C16H25N3 B11821234 4-Methyl-5-(1-methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine

4-Methyl-5-(1-methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine

Katalognummer: B11821234
Molekulargewicht: 259.39 g/mol
InChI-Schlüssel: ZJOZHUVRZCOQGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-5-(1-methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyridine ring substituted with methyl, piperidinyl, and pyrrolidinyl groups, which may impart unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(1-methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: Starting with a suitable precursor, such as a substituted pyridine, the ring can be constructed through cyclization reactions.

    Substitution Reactions: Introduction of the methyl, piperidinyl, and pyrrolidinyl groups can be achieved through nucleophilic substitution or other suitable reactions.

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Scaling Up Reactions: Using larger reactors and continuous flow techniques.

    Purification: Employing methods such as crystallization, distillation, or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-5-(1-methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or alter its reactivity.

    Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.

    Medicine: Exploring its potential as a therapeutic agent for treating specific diseases.

    Industry: Utilizing its unique properties in materials science or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism by which 4-Methyl-5-(1-methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine exerts its effects would depend on its interaction with molecular targets. This could involve:

    Binding to Receptors: Modulating the activity of specific receptors in the body.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

    Signal Transduction Pathways: Affecting cellular signaling pathways to alter physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-2-(pyrrolidin-1-yl)pyridine: Lacks the piperidinyl group, which may affect its reactivity and biological activity.

    5-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine: Lacks the methyl group, potentially altering its chemical properties.

    4-Methyl-5-(1-methylpiperidin-2-yl)pyridine: Lacks the pyrrolidinyl group, which may influence its interactions with biological targets.

Uniqueness

The presence of all three substituents (methyl, piperidinyl, and pyrrolidinyl) in 4-Methyl-5-(1-methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C16H25N3

Molekulargewicht

259.39 g/mol

IUPAC-Name

4-methyl-5-(1-methylpiperidin-2-yl)-2-pyrrolidin-1-ylpyridine

InChI

InChI=1S/C16H25N3/c1-13-11-16(19-9-5-6-10-19)17-12-14(13)15-7-3-4-8-18(15)2/h11-12,15H,3-10H2,1-2H3

InChI-Schlüssel

ZJOZHUVRZCOQGC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1C2CCCCN2C)N3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.